(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide
Overview
Description
(6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide is a complex organic compound with a unique structure that includes a morpholine ring, a trifluoromethyl group, and a pyridinylsulfanyl moiety
Mechanism of Action
Target of action
The primary targets of similar compounds are often DNA molecules . These compounds can have strong interactions with DNA, which could be attributed to π-stacking and/or hydrogen-bonding interactions .
Mode of action
The interaction of these compounds with their targets often involves intraligand and charge-transfer type transitions . This is in agreement with the aromatic structures of the heterocycle moieties .
Biochemical Analysis
Biochemical Properties
(6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with serine/threonine kinases, which are essential components of the MAP kinase signal transduction pathway . These interactions can lead to the modulation of cellular signaling pathways, affecting various cellular processes.
Cellular Effects
The effects of (6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAP kinase pathway, leading to changes in gene expression and cellular responses . These effects can result in altered cellular metabolism and function, impacting cell growth, differentiation, and survival.
Molecular Mechanism
At the molecular level, (6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, its interaction with serine/threonine kinases can result in the inhibition or activation of these enzymes, thereby modulating the MAP kinase pathway . Additionally, it can influence gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of (6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cellular signaling pathways and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and altered metabolic function . Threshold effects have been observed, where the compound’s impact becomes significant only above a certain dosage.
Metabolic Pathways
(6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with serine/threonine kinases can affect the MAP kinase pathway, leading to changes in cellular metabolism . These interactions can result in altered levels of metabolites and changes in metabolic flux, impacting overall cellular function.
Transport and Distribution
The transport and distribution of (6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s distribution within different cellular compartments and tissues, impacting its overall efficacy and function.
Subcellular Localization
The subcellular localization of (6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization signals ensure that the compound reaches its site of action, where it can exert its effects on cellular processes and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridinylsulfanyl Intermediate: The initial step involves the reaction of 2-chloropyridine with a thiol compound to form the pyridinylsulfanyl intermediate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Morpholine Ring Formation: The morpholine ring is formed through a cyclization reaction involving an appropriate amine and an epoxide.
Acethydrazide Formation: The final step involves the reaction of the intermediate with hydrazine to form the acethydrazide moiety.
Industrial Production Methods
Industrial production of (6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-(Aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: These compounds share structural similarities with (6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide and are synthesized via similar routes.
Trifluoromethyl Group-Containing Drugs: Various FDA-approved drugs contain the trifluoromethyl group, highlighting the importance of this functional group in medicinal chemistry.
Uniqueness
What sets (6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring, trifluoromethyl group, and pyridinylsulfanyl moiety allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[6-morpholin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4O2S/c13-12(14,15)8-5-9(19-1-3-21-4-2-19)17-11(6-8)22-7-10(20)18-16/h5-6H,1-4,7,16H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKFCWHLHVBBBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=C2)C(F)(F)F)SCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801134181 | |
Record name | 2-[[6-(4-Morpholinyl)-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801134181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053657-62-7 | |
Record name | 2-[[6-(4-Morpholinyl)-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053657-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[6-(4-Morpholinyl)-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801134181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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